

Application Note & Synthesis Protocol: Tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate

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Compound of Interest

Compound Name: *tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate*

Cat. No.: B8026237

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Abstract

This document provides a comprehensive guide for the synthesis of **tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate**, a valuable fluorinated azepane scaffold for drug discovery and medicinal chemistry. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. The synthesis is based on a plausible and chemically sound multi-step sequence, commencing with the preparation of a key azepane precursor, followed by strategic fluorination and stereoselective reduction. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research setting.

Introduction

Azepane derivatives are significant structural motifs in a multitude of bioactive molecules and natural products, exhibiting a wide range of pharmaceutical properties.[1] The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the synthesis of fluorinated azepanes, such as **tert-butyl 4-fluoro-3-hydroxyazepane-1-**

carboxylate, is of considerable interest for the development of novel therapeutics. This document outlines a robust and reproducible synthetic protocol for this target compound.

Proposed Synthetic Pathway

The synthesis of **tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate** can be logically approached via a three-step sequence starting from the commercially available **tert-butyl 4-oxoazepane-1-carboxylate**. This pathway involves an initial α -fluorination of the ketone, followed by a stereoselective reduction of the carbonyl group.



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Figure 1: Proposed synthetic workflow for **tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate**.

Experimental Protocols

Materials and Reagents

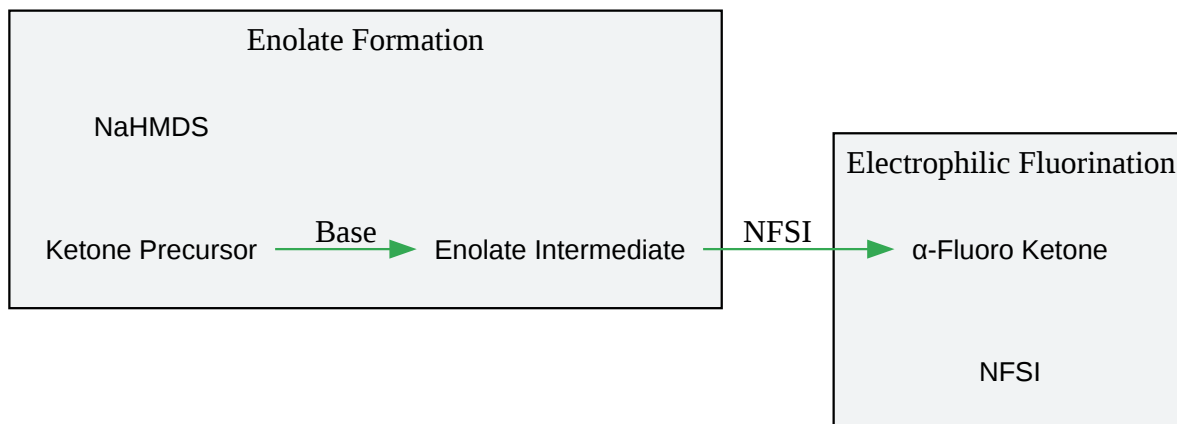
Reagent	Purity	Supplier
tert-Butyl 4-oxoazepane-1-carboxylate	≥95%	Commercial
N-Fluorobenzenesulfonimide (NFSI)	≥98%	Commercial
Sodium bis(trimethylsilyl)amide (NaHMDS)	2.0 M in THF	Commercial
Tetrahydrofuran (THF), anhydrous	99.9%	Commercial
Sodium borohydride (NaBH ₄)	≥98%	Commercial
Cerium(III) chloride heptahydrate (CeCl ₃ ·7H ₂ O)	≥99%	Commercial
Methanol (MeOH), anhydrous	99.8%	Commercial
Dichloromethane (DCM), anhydrous	99.8%	Commercial
Saturated aqueous sodium bicarbonate (NaHCO ₃)	-	Prepared in-house
Saturated aqueous ammonium chloride (NH ₄ Cl)	-	Prepared in-house
Brine	-	Prepared in-house
Anhydrous magnesium sulfate (MgSO ₄)	-	Commercial
Ethyl acetate (EtOAc)	ACS Grade	Commercial
Hexanes	ACS Grade	Commercial

Step 1: Synthesis of tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate

This step involves the α -fluorination of the starting ketone. The use of a strong, non-nucleophilic base like NaHMDS generates the enolate, which is then quenched with an electrophilic fluorine source, NFSI.

Procedure:

- To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.).
- Dissolve the starting material in anhydrous THF (0.2 M).
- Cool the solution to -78 °C using an acetone/dry ice bath.
- Slowly add NaHMDS (1.1 eq., 2.0 M solution in THF) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
- In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq.) in anhydrous THF.
- Add the NFSI solution to the enolate solution dropwise at -78 °C.
- Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH_4Cl .
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous NaHCO_3 , followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.[3]



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Figure 2: Key steps in the α -fluorination reaction.

Step 2: Synthesis of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate

The stereoselective reduction of the α -fluoro ketone is achieved using sodium borohydride in the presence of cerium(III) chloride (Luche reduction). This method is known to favor the formation of the syn-diol product and minimizes side reactions.

Procedure:

- Dissolve tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (1.0 eq.) and $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ (1.1 eq.) in anhydrous methanol (0.1 M) in a round-bottom flask.
- Stir the mixture at room temperature for 30 minutes until the cerium salt is fully dissolved.
- Cool the solution to 0 °C using an ice bath.
- Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, controlling the gas evolution.
- Stir the reaction at 0 °C for 2 hours.

- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the final product, **tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate**.

Characterization Data (Expected)

Compound	Molecular Formula	Molecular Weight	Expected ¹⁹ F NMR (CDCl ₃)	Expected ¹ H NMR (CDCl ₃)
tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate	C ₁₁ H ₁₈ FNO ₃	231.26	δ -190 to -210 ppm (m)	Complex multiplets
tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate	C ₁₁ H ₂₀ FNO ₃	233.28	δ -180 to -200 ppm (m)	Complex multiplets

Discussion and Scientific Rationale

The choice of reagents and conditions in this protocol is critical for achieving the desired product with good yield and purity.

- α -Fluorination: The use of NaHMDS as a base ensures rapid and clean deprotonation to form the kinetic enolate. NFSI is a widely used and effective electrophilic fluorinating agent

that is relatively easy to handle.^[4]

- Stereoselective Reduction: The reduction of the α -fluoro ketone can lead to a mixture of diastereomers. The Luche reduction (NaBH_4 , CeCl_3) is employed to enhance the stereoselectivity of the hydride attack, generally favoring the formation of the syn isomer. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack.

Safety Precautions

- All reactions should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- NaHMDS is a reactive and moisture-sensitive base. Handle under an inert atmosphere.
- NFSI is a strong oxidizing agent. Avoid contact with combustible materials.
- Sodium borohydride reacts with water and protic solvents to release flammable hydrogen gas. Add it slowly and in a controlled manner.

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